molecular formula C10H11NO4 B14461815 4-Methyl-2-(3-nitrophenyl)-1,3-dioxolane CAS No. 72024-78-3

4-Methyl-2-(3-nitrophenyl)-1,3-dioxolane

Cat. No.: B14461815
CAS No.: 72024-78-3
M. Wt: 209.20 g/mol
InChI Key: NCABOERLZUBBNX-UHFFFAOYSA-N
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Description

4-Methyl-2-(3-nitrophenyl)-1,3-dioxolane is an organic compound characterized by a dioxolane ring substituted with a methyl group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(3-nitrophenyl)-1,3-dioxolane typically involves the reaction of 3-nitrobenzaldehyde with 4-methyl-1,3-dioxolane in the presence of an acid catalyst. The reaction proceeds through the formation of an acetal intermediate, which is then cyclized to form the dioxolane ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-(3-nitrophenyl)-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like sodium methoxide or sodium ethoxide in an alcoholic solvent are commonly employed.

Major Products Formed:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-Methyl-2-(3-nitrophenyl)-1,3-dioxolane has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(3-nitrophenyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dioxolane ring may also contribute to the compound’s stability and reactivity in biological systems.

Comparison with Similar Compounds

  • 4-Methyl-2-phenyl-1,3-dioxolane
  • 4-Methyl-2-(4-nitrophenyl)-1,3-dioxolane
  • 4-Methyl-2-(2-nitrophenyl)-1,3-dioxolane

Comparison: 4-Methyl-2-(3-nitrophenyl)-1,3-dioxolane is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and biological activity. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable subject of study in various research fields.

Properties

CAS No.

72024-78-3

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

4-methyl-2-(3-nitrophenyl)-1,3-dioxolane

InChI

InChI=1S/C10H11NO4/c1-7-6-14-10(15-7)8-3-2-4-9(5-8)11(12)13/h2-5,7,10H,6H2,1H3

InChI Key

NCABOERLZUBBNX-UHFFFAOYSA-N

Canonical SMILES

CC1COC(O1)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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